(2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide (2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 514822-14-1
VCID: VC4441226
InChI: InChI=1S/C14H14N2O4S/c1-10-2-5-12(20-10)6-9-14(17)16-11-3-7-13(8-4-11)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19)/b9-6+
SMILES: CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34

(2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide

CAS No.: 514822-14-1

Cat. No.: VC4441226

Molecular Formula: C14H14N2O4S

Molecular Weight: 306.34

* For research use only. Not for human or veterinary use.

(2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide - 514822-14-1

Specification

CAS No. 514822-14-1
Molecular Formula C14H14N2O4S
Molecular Weight 306.34
IUPAC Name (E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide
Standard InChI InChI=1S/C14H14N2O4S/c1-10-2-5-12(20-10)6-9-14(17)16-11-3-7-13(8-4-11)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19)/b9-6+
Standard InChI Key UFANFHFMZRXJNI-RMKNXTFCSA-N
SMILES CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a planar α,β-unsaturated enamide system (CH2=CHC(=O)NH\text{CH}_2=\text{CH}-\text{C}(=\text{O})-\text{NH}-) that facilitates conjugation between the electron-rich furan and electron-deficient sulfonamide groups. Key structural elements include:

  • 5-Methylfuran-2-yl group: Enhances lipophilicity and membrane permeability.

  • 4-Sulfamoylphenyl group: Imparts hydrogen-bonding capacity and potential enzyme inhibition via sulfonamide interactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H14N2O4S\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_4\text{S}PubChem
Molecular Weight306.34 g/molPubChem
LogP (Octanol-Water)2.8 (predicted)PubChem
Solubility (pH 7.4)>46 µg/mLPubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors6PubChem

Synthetic Methodologies

Key Synthetic Routes

The compound is synthesized via a three-step protocol:

  • Furan Aldehyde Condensation: 5-Methylfurfural undergoes Knoevenagel condensation with malonic acid to form the α,β-unsaturated carboxylic acid intermediate.

  • Amide Coupling: The acid is activated (e.g., using thionyl chloride) and reacted with 4-aminobenzenesulfonamide in the presence of a base (e.g., triethylamine).

  • Purification: Chromatographic separation yields the final product with >95% purity .

Reaction Scheme:

5-MethylfurfuralMalonic Acid(E)-3-(5-Methylfuran-2-yl)acrylic acidSOCl2Acid Chloride4-SulfamoylanilineTarget Compound\text{5-Methylfurfural} \xrightarrow{\text{Malonic Acid}} \text{(E)-3-(5-Methylfuran-2-yl)acrylic acid} \xrightarrow{\text{SOC}l_2} \text{Acid Chloride} \xrightarrow{\text{4-Sulfamoylaniline}} \text{Target Compound}

Biological Activity and Mechanisms

Antimicrobial Activity

In vitro assays reveal broad-spectrum antibacterial effects:

Table 2: Antimicrobial Activity

Bacterial StrainIC50 (µM)Mechanism
Staphylococcus aureus25Enzyme inhibition
Escherichia coli30Cell wall disruption
Pseudomonas aeruginosa45Biofilm inhibition

The sulfamoyl group likely targets dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .

Anticancer Properties

The compound induces apoptosis in cancer cells via caspase-3/7 activation:

Table 3: Cytotoxicity in Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (Breast Cancer)2065
A549 (Lung Cancer)2258
HCT-116 (Colon Cancer)2842

Mechanistic studies suggest reactive oxygen species (ROS) generation and mitochondrial membrane depolarization .

Structure-Activity Relationship (SAR)

Critical Substituents

  • Furan Methyl Group: Removal reduces lipophilicity, decreasing cellular uptake (IC50 increases to >50 µM) .

  • Sulfamoyl Position: Para-substitution on the phenyl ring maximizes target engagement (vs. meta: 2-fold lower potency) .

  • Enamide Geometry: The E-isomer is 10× more active than the Z-isomer due to improved target binding .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High permeability (PAMPA logPe = -5.2) due to moderate logP.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring generates a reactive quinone metabolite, necessitating structural optimization .

Toxicity Data

  • Acute Toxicity (Rat): LD50 = 320 mg/kg (oral); hepatotoxicity observed at >100 mg/kg .

  • Genotoxicity: Negative in Ames test but shows clastogenicity at >50 µM .

Future Research Directions

  • Prodrug Development: Masking the sulfamoyl group to enhance bioavailability.

  • Combination Therapy: Synergy studies with cisplatin and doxorubicin.

  • Target Identification: Proteomics to elucidate off-target effects.

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